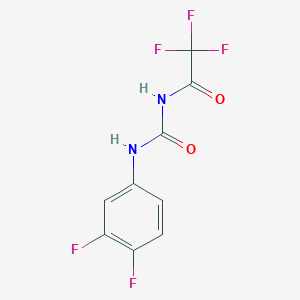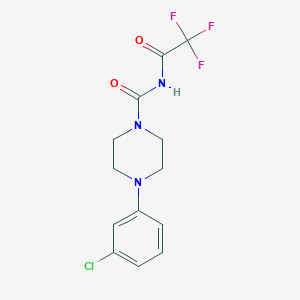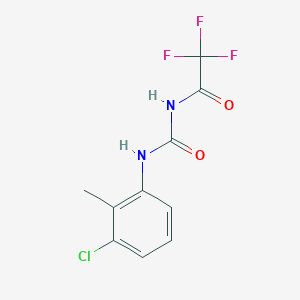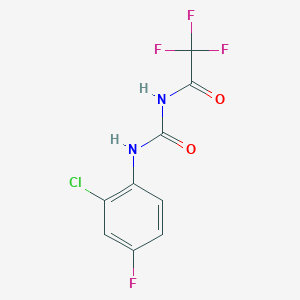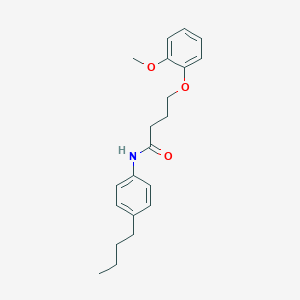
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. It is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mecanismo De Acción
BPN14770 works by inhibiting the activity of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which leads to an increase in cAMP signaling in the brain. This increase in cAMP signaling has been shown to improve synaptic plasticity, reduce inflammation, and protect against neuronal damage.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects in the brain. It increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), both of which are important for synaptic plasticity and memory formation. It also reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPN14770 is its selectivity for N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which reduces the risk of off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research and development of BPN14770. One direction is to test its safety and efficacy in human clinical trials, which will provide valuable information on its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its effects on other signaling pathways in the brain, as it may have additional benefits beyond its inhibition of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide. Finally, it may be possible to develop derivatives of BPN14770 with improved selectivity or potency, which could lead to even better treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of BPN14770 involves several steps, including the reaction of 4-butylphenol with 2-methoxyphenol in the presence of a base to form the intermediate product, 4-butyl-2-methoxyphenol. This intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, BPN14770.
Aplicaciones Científicas De Investigación
BPN14770 has shown promising results in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
Propiedades
Fórmula molecular |
C21H27NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C21H27NO3/c1-3-4-8-17-12-14-18(15-13-17)22-21(23)11-7-16-25-20-10-6-5-9-19(20)24-2/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,22,23) |
Clave InChI |
WBODDIDZAHBFBF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
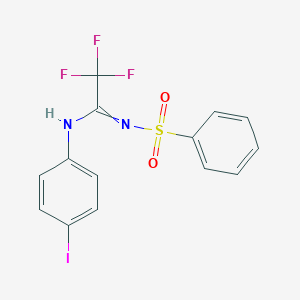
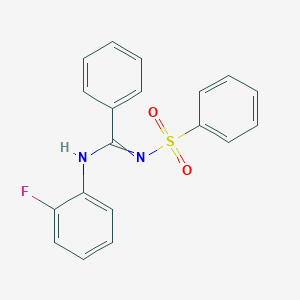
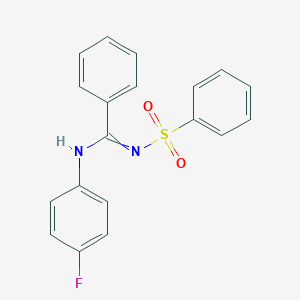
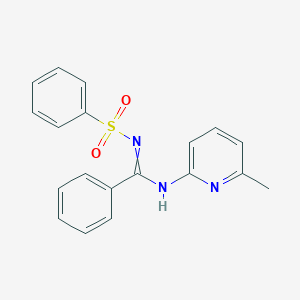
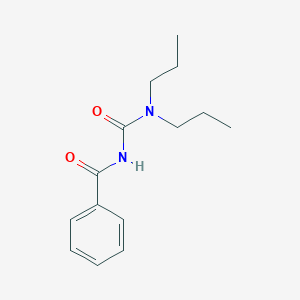
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
